Product packaging for 1,9-Dihydropyrrolo[2,3-b]carbazole(Cat. No.:CAS No. 100223-15-2)

1,9-Dihydropyrrolo[2,3-b]carbazole

Cat. No.: B3044575
CAS No.: 100223-15-2
M. Wt: 206.24 g/mol
InChI Key: LIGNVYBAUAILFD-UHFFFAOYSA-N
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Description

Product Overview 1,9-Dihydropyrrolo[2,3-b]carbazole is a synthetic carbazole derivative supplied as a high-purity compound for research purposes. This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Chemical Specifications • CAS Number: 100223-15-2 • Molecular Formula: C 14 H 10 N 2 • Molecular Weight: 206.24 g/mol Research Context and Potential Carbazole scaffolds, including various pyrrolocarbazole and dihydrocarbazole structures, are recognized as privileged motifs in medicinal chemistry . These compounds are frequently investigated for their diverse biological activities. The broader class of carbazole derivatives has been extensively studied for its significant anti-tumour potential . Some carbazole-based molecules, such as Ellipticine and Midostaurin, have advanced to clinical use as anti-cancer drugs, often functioning as kinase inhibitors or intercalating agents . Furthermore, carbazole derivatives are also explored for other pharmacological properties, including antimicrobial and anti-viral activities . While the specific biological profile of this compound is an area for further investigation, its structure positions it as a valuable building block for developing novel therapeutic agents and probing biochemical mechanisms . Researchers can utilize this core structure to explore structure-activity relationships in various drug discovery programs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10N2 B3044575 1,9-Dihydropyrrolo[2,3-b]carbazole CAS No. 100223-15-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,9-dihydropyrrolo[2,3-b]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2/c1-2-4-12-10(3-1)11-7-9-5-6-15-13(9)8-14(11)16-12/h1-8,15-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIGNVYBAUAILFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=C4C(=C3)C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40547308
Record name 1,9-Dihydropyrrolo[2,3-b]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40547308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100223-15-2
Record name 1,9-Dihydropyrrolo[2,3-b]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40547308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Biosynthesis of Pyrrolo 2,3 B Carbazole Derivatives

Isolation and Discovery from Natural Sources

Pyrrolo[2,3-b]carbazole derivatives have been isolated from a wide array of organisms, ranging from microscopic bacteria to complex marine invertebrates and terrestrial plants.

Microbial Origins (e.g., Actinomycetes, Slime Molds, Cyanobacteria)

Microorganisms are a prolific source of structurally diverse carbazole (B46965) alkaloids. nih.gov Actinomycetes, in particular, are well-known producers of these compounds. For instance, the antibiotic staurosporine (B1682477), a prominent indolo[2,3-a]carbazole (B1661996) derivative, was first isolated from the bacterium Streptomyces staurosporeus. mdpi.com Other bacterial metabolites with a simple carbazole scaffold include neocarazostatin A and carquinostatin. mdpi.com These discoveries have spurred further investigations into microbial sources, including blue-green algae (cyanobacteria), for novel pyrrolocarbazole compounds. mdpi.com

Marine Invertebrate Sources

The marine environment has proven to be a rich reservoir of unique pyrrolo[2,3-b]carbazole derivatives. mdpi.com Marine invertebrates such as tunicates, mollusks, and sponges are known to harbor these compounds. mdpi.com A notable example includes the dictyodendrins, a family of marine alkaloids that share a common pyrrolo[2,3-c]carbazole core. rsc.orgresearchgate.net Another group of related compounds, the flustramines, which are derived from tryptamines, have been isolated from the marine bryozoan Flustra foliacea. acs.org

Botanical Isolations

Higher plants have historically been a primary source of carbazole alkaloids. nih.gov The first naturally occurring carbazole alkaloid, murrayanine, was identified from the curry tree (Murraya koenigii) in 1965. nih.gov While the initial discoveries were dominated by plant-based derivatives, the structural diversity of these compounds across different natural sources continues to be an active area of research.

Biosynthetic Pathways and Metabolic Precursors

The biosynthesis of the pyrrolo[2,3-b]carbazole core and its derivatives is a complex process involving multiple enzymatic steps, with L-tryptophan serving as a key building block.

Elucidation of L-Tryptophan-Derived Pathways

The biosynthesis of many carbazole alkaloids originates from the amino acid L-tryptophan. nih.gov For instance, the photoproduct 6-formylindolo[3,2-b]carbazole (FICZ) is formed from the exposure of tryptophan to light. nih.govnih.gov In the biosynthesis of neocarazostatin, L-tryptophan is converted to indole-3-pyruvate (IPA). nih.gov This intermediate then undergoes a series of reactions to form the carbazole skeleton. nih.gov Similarly, the biosynthesis of C3a-reverse prenylated hexahydropyrrolo[2,3-b]indoles, such as rugulosovine A, involves the prenylation of tryptophan-containing cyclic peptides. acs.org

Enzymology of Key Biosynthetic Steps

Several key enzymes are involved in the construction of the carbazole skeleton. In the biosynthesis of neocarazostatin (NZS), four enzymes have been identified as crucial for the initial assembly: NzsH (a ThDP-dependent enzyme), NzsE (an ACP), NzsF (a β-ketoacyl-ACP synthase III), and a FabG homolog. nih.gov The process begins with the deamination of L-tryptophan to IPA, catalyzed by the aminotransferase CqsB7 in the biosynthesis of carquinostatin (CQS). nih.gov Following this, the ThDP-dependent enzyme CqsB3 catalyzes the C-C bond formation between IPA and pyruvate. nih.gov The final steps of carbazole ring formation involve a KASIII-like enzyme (CqsB1) and a carbazole synthase (CqsB2). nih.gov Specifically, NzsH catalyzes an acyloin condensation between indole-3-pyruvate and pyruvate. nih.gov The enzymes NzsE and NzsF are involved in a decarboxylative condensation to generate acetoacetyl-NzsE. nih.gov Furthermore, a P450 hydroxylase, NzsA, is responsible for the hydroxylation of neocarazostatin B to generate the final NZS product. nih.gov

Genetic Basis of Biosynthesis (e.g., Biosynthetic Gene Clusters)

The genetic instructions for the biosynthesis of indolocarbazole alkaloids are typically organized in biosynthetic gene clusters (BGCs) within the genomes of producing microorganisms, primarily actinomycetes. nih.govnih.govnih.gov These clusters contain all the necessary genes encoding the enzymes required for the stepwise construction of the complex carbazole scaffold from simple precursors.

A common theme in the biosynthesis of indolocarbazoles like rebeccamycin (B1679247) and staurosporine is the initial dimerization of two L-tryptophan molecules. wikipedia.org This crucial step is catalyzed by a sequence of enzymes encoded within the respective BGCs. For instance, the rebeccamycin (reb) gene cluster in Lechevalieria aerocolonigenes and the staurosporine (sta) gene cluster in Streptomyces species contain a conserved set of genes essential for the formation of the indolocarbazole core. nih.govpnas.org

Key enzymes and their corresponding genes involved in the formation of the aglycone core include:

Tryptophan Oxidase (e.g., RebO, StaO): These enzymes are responsible for the oxidative deamination of L-tryptophan to indole-3-pyruvic acid imine. wikipedia.org

Heme-containing Oxidase (e.g., RebD, StaD): These enzymes catalyze the dimerization of two molecules of the indole-3-pyruvic acid imine derivative to form a chromopyrrolic acid intermediate. wikipedia.org

Cytochrome P450 Monooxygenase (e.g., RebC, StaC): This enzyme is pivotal for the oxidative C-C and C-N bond formations that lead to the cyclized indolo[2,3-a]carbazole core. The action of this enzyme effectively stitches the two indole (B1671886) moieties together. wikipedia.orgpnas.org

The basic 1,9-Dihydropyrrolo[2,3-b]carbazole scaffold is the unadorned result of this core biosynthetic machinery. The genes for these core enzymes are consistently found together in the BGCs of various indolocarbazole-producing organisms, highlighting a conserved evolutionary strategy for the synthesis of this privileged scaffold. The table below summarizes the key genes and their functions in the biosynthesis of the indolocarbazole core.

Gene (Rebeccamycin Cluster)Gene (Staurosporine Cluster)Enzyme FunctionRole in Biosynthesis
rebOstaOTryptophan OxidaseConversion of L-tryptophan to an indole intermediate
rebDstaDHeme-containing OxidaseDimerization of indole intermediates
rebCstaCCytochrome P450Oxidative cyclization to form the carbazole ring system

Table 1: Key genes and enzymes in the biosynthesis of the indolocarbazole core.

Strategies for Metabolic Engineering in Biosynthesis

The elucidation of indolocarbazole biosynthetic gene clusters has paved the way for metabolic engineering approaches aimed at producing novel derivatives and improving yields of desired compounds. nih.gov These strategies often involve the manipulation of the native biosynthetic pathways or the transfer of these pathways into more amenable heterologous hosts.

One powerful strategy is combinatorial biosynthesis . nih.govpnas.org This approach involves the mixing and matching of genes from different biosynthetic pathways to create new chemical entities. For example, by expressing subsets of genes from the rebeccamycin and staurosporine clusters in a heterologous host like Streptomyces albus, researchers have successfully generated novel indolocarbazole analogs. nih.gov This could theoretically be applied to produce this compound in a controlled manner by expressing only the core biosynthetic genes (rebO, rebD, rebC or their homologs) without the subsequent tailoring enzymes responsible for glycosylation or halogenation.

Heterologous expression of entire biosynthetic gene clusters is another key metabolic engineering tool. nih.govnih.gov The rebeccamycin gene cluster, for instance, has been successfully expressed in Streptomyces albus, leading to the production of rebeccamycin. nih.gov This technique allows for the production of the compound in a host that may have a faster growth rate, be easier to cultivate, or lack competing metabolic pathways, thus simplifying downstream processing.

Furthermore, gene knockout and overexpression studies within the native producer or a heterologous host can be used to accumulate specific intermediates or to enhance the flux through the pathway towards the final product. For example, deleting the genes for glycosyltransferases in the rebeccamycin pathway would lead to the accumulation of the aglycone core, which is a direct precursor to the this compound scaffold.

A more recent chemo-enzymatic approach has utilized a three-enzyme system from the neocarazostatin A biosynthetic pathway to produce various carbazole derivatives. mdpi.com This system, comprising a thiamine-diphosphate (ThDP)-dependent enzyme (NzsH), a FabH-like 3-ketoacyl-ACP synthase (NzsJ), and an aromatase/cyclase (NzsI), demonstrates considerable substrate flexibility. mdpi.com This opens up possibilities for producing a range of substituted pyrrolo[2,3-b]carbazole analogs by feeding different precursor molecules to an engineered system containing these core enzymes.

The table below outlines some of the metabolic engineering strategies that have been applied to indolocarbazole biosynthesis and could be adapted for the production of this compound.

StrategyDescriptionPotential Outcome for this compound
Combinatorial Biosynthesis Mixing and matching genes from different indolocarbazole pathways. nih.govpnas.orgGeneration of novel, non-natural pyrrolo[2,3-b]carbazole derivatives.
Heterologous Expression Transferring the entire biosynthetic gene cluster to a new host organism. nih.govnih.govImproved production yields and simplified purification of the core scaffold.
Gene Deletion Removing genes for tailoring enzymes (e.g., glycosyltransferases, halogenases).Accumulation of the unadorned this compound core.
Chemo-enzymatic Synthesis Using a minimal set of biosynthetic enzymes with synthetic precursors. mdpi.comControlled synthesis of specifically substituted pyrrolo[2,3-b]carbazole analogs.

Table 2: Metabolic engineering strategies for pyrrolo[2,3-b]carbazole production.

Structural Elucidation and Advanced Spectroscopic Analysis of 1,9 Dihydropyrrolo 2,3 B Carbazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, including the 1,9-dihydropyrrolo[2,3-b]carbazole scaffold. Through the analysis of one-dimensional and two-dimensional spectra, detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei can be obtained.

One-dimensional NMR experiments are fundamental for determining the basic structure of this compound derivatives.

¹H NMR: Proton NMR spectra reveal the number of distinct proton environments, their chemical shifts (δ) in parts per million (ppm), signal multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J) in Hertz (Hz). For the parent carbazole (B46965) structure, aromatic protons typically resonate in the downfield region (around 7.0-8.5 ppm), while the N-H proton of the pyrrole (B145914) and carbazole moieties exhibits a characteristic chemical shift that can be influenced by solvent and concentration. For instance, in a study of a 3-(9H-carbazol-9-yl)propyl-initiated polybutadiene, the carbazole protons were observed in the ¹H NMR spectrum. researchgate.net In substituted derivatives of this compound, the chemical shifts and coupling patterns of the aromatic protons provide critical information about the substitution pattern on the carbazole and pyrrole rings.

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of carbon atoms are indicative of their hybridization (sp³, sp², sp) and the nature of attached atoms. In carbazole derivatives, aromatic carbons typically appear in the range of 110-145 ppm. For example, in a study of polyfunctionalized carbazoles, the ¹³C NMR spectra showed characteristic signals for the carbazole core. beilstein-journals.org The carbonyl carbons in substituted derivatives would appear significantly downfield.

¹⁵N NMR: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can provide direct information about the nitrogen atoms within the pyrrolo[2,3-b]carbazole framework. The chemical shifts of the pyrrole and carbazole nitrogens can confirm their presence and provide insights into their electronic environment and involvement in hydrogen bonding.

Table 1: Representative ¹H and ¹³C NMR Data for Carbazole Derivatives

Compound¹H NMR (CDCl₃, 400 MHz) δ (ppm)¹³C NMR (CDCl₃, 100 MHz) δ (ppm)
(9-Methyl-2,4-diphenyl-9H-carbazole-1,3-diyl)bis(phenylmethanone) 7.58 (d, J = 8.0 Hz, 1H), 7.45-7.25 (m, 15H), 7.13 (t, J = 8.0 Hz, 2H), 3.64 (s, 3H)195.8, 168.1, 167.6, 143.6, 141.4, 140.3, 136.7, 136.6, 135.2, 134.1, 130.6, 130.3, 130.2, 128.9, 128.8, 128.7, 128.5, 128.1, 127.6, 127.1, 126.3, 121.5, 120.7, 120.1, 119.8, 109.0, 41.6, 32.3
Methyl 2-(4-chlorophenyl)-4-oxo-3,4-dihydropyrrolo[3,4-c]carbazole-1-carboxylate 9.27 (d, J = 7.6 Hz, 1H), 7.65 (t, J = 8.0 Hz, 1H), 7.50-7.48 (m, 6H), 7.45-7.41 (m, 2H), 7.39-7.35 (m, 1H), 7.21-6.99 (m, 6H), 3.62 (s, 3H), 2.36 (s, 3H)167.3, 166.8, 143.6, 141.4, 136.0, 135.8, 133.7, 131.8, 129.4, 129.0, 128.9, 128.1, 127.8, 126.7, 126.4, 126.3, 121.5, 120.8, 120.1, 119.3, 109.1, 32.2, 21.7

Data sourced from a study on the synthesis of polyfunctionalized carbazoles. beilstein-journals.org

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly bonded to heteronuclei, most commonly ¹³C. This allows for the unambiguous assignment of proton and carbon signals that are directly attached, simplifying the interpretation of the complex spectra of this compound derivatives.

High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HR-MS) is an indispensable technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. beilstein-journals.org By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places), HR-MS allows for the calculation of a unique molecular formula. This is particularly valuable for confirming the identity of newly synthesized this compound derivatives and distinguishing between isomers. For example, the HRMS (ESI-TOF) analysis of a synthesized carbazole derivative yielded a calculated value for [M+Na]⁺ of 577.1289, with the found value being 577.1271, confirming the molecular formula C₃₅H₂₃ClNaN₂O₃. beilstein-journals.org

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds. In the context of this compound derivatives, IR spectroscopy can be used to identify key functional groups. beilstein-journals.org

N-H Stretching: The N-H stretching vibration of the pyrrole and carbazole moieties typically appears as a sharp to moderately broad band in the region of 3200-3500 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations (if present in substituents) appear below 3000 cm⁻¹.

C=C Stretching: Aromatic C=C stretching vibrations give rise to a series of sharp bands in the 1450-1600 cm⁻¹ region.

Other Functional Groups: The presence of other functional groups, such as carbonyl (C=O) in acylated derivatives or nitro (NO₂) groups, will give rise to characteristic strong absorption bands in the IR spectrum (e.g., ~1630-1820 cm⁻¹ for C=O, ~1500-1570 cm⁻¹ and ~1300-1370 cm⁻¹ for NO₂).

Table 2: Characteristic IR Absorption Frequencies for Carbazole Derivatives

Functional GroupCharacteristic Absorption (cm⁻¹)Reference
Aromatic C-H3401 researchgate.net
Carbonyl (C=O)1604 researchgate.net
Aromatic C=C1495, 1445 researchgate.net
C=S1330 researchgate.net
C-S750 researchgate.net

X-ray Crystallography for Precise Three-Dimensional Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound derivative, a detailed electron density map can be generated, revealing bond lengths, bond angles, and torsional angles. This technique provides unequivocal proof of the molecular structure and stereochemistry. For instance, the crystal structure of a pyridopyrrolopyrimidine derivative, a related heterocyclic system, revealed an almost planar structure. nih.gov This level of detail is invaluable for understanding the steric and electronic properties of the molecule and for rationalizing its chemical reactivity.

Integrated Multimodal Spectroscopic Data Analysis for Comprehensive Structure Elucidation

While each spectroscopic technique provides valuable pieces of the structural puzzle, a comprehensive and unambiguous elucidation of the structure of a this compound derivative requires the integration of data from multiple analytical methods. The process typically begins with HR-MS to establish the molecular formula. Then, IR spectroscopy is used to identify the key functional groups present. Subsequently, 1D and 2D NMR spectroscopy are employed to piece together the carbon framework and determine the precise connectivity of atoms. Finally, if a suitable crystal can be obtained, X-ray crystallography provides the ultimate confirmation of the three-dimensional structure. This integrated approach ensures a robust and reliable characterization of these complex heterocyclic compounds.

Structure Activity Relationship Sar Studies of 1,9 Dihydropyrrolo 2,3 B Carbazole Scaffolds and Analogs

General Principles of SAR in Pyrrolo[2,3-b]carbazole Systems

For the broader class of indolocarbazoles, to which pyrrolo[2,3-b]carbazoles are related, several general principles of SAR have been established. Their biological activities, which include antitumor and neuroprotective properties, often stem from mechanisms like DNA intercalation, inhibition of DNA topoisomerases, and, most notably, the inhibition of protein kinases. nih.govwikipedia.org The core indolocarbazole skeleton is a key pharmacophore that allows these molecules to fit into the ATP-binding sites of various kinases.

A significant principle in the SAR of related indolocarbazole families, such as the indolo[2,3-a]pyrrolo[3,4-c]carbazoles, is the crucial role of glycosylation. The addition of a sugar moiety to the indolopyrrolocarbazole backbone can enhance the binding efficiency of these compounds to their biological targets compared to their non-glycosylated counterparts. nih.govmdpi.com This suggests that modifications, even those not directly on the core heterocyclic system, can have a profound impact on bioactivity. nih.gov

Positional and Substituent Effects on Bioactivity

The specific placement and chemical nature of substituents on the pyrrolo[2,3-b]carbazole scaffold are critical determinants of its biological potency and selectivity. Studies on related pyrrole (B145914) and carbazole (B46965) structures demonstrate that even minor modifications can lead to significant changes in activity. nih.govjuniperpublishers.com

In the closely related pyrrolo[2,3-a]carbazole series, which are known as potent Pim kinase inhibitors, the substitution pattern has been systematically studied. For instance, pyrrolo[2,3-a]carbazole-3-carbaldehydes show significant in vitro antiproliferative activities. nih.gov Research has demonstrated that the inhibitory potency against Pim kinases can be maintained in pyrrolo[2,3-a]carbazoles that have a methoxycarbonyl group at the 4-position, even when the formyl group at the 3-position is absent. nih.gov

Furthermore, investigations into pyrrolo[2,3-b]pyridines, which share a portion of the pyrrolo[2,3-b]carbazole structure, have highlighted the importance of substituent effects. The introduction of electron-donating groups (EDGs) like methoxy (B1213986) (OCH3) groups, particularly at the 3,4-positions of a phenyl ring attached to the pyrrole, is a key factor in enhancing biological activity. juniperpublishers.com Conversely, introducing electron-withdrawing groups, such as chlorine (Cl) atoms, on a phenyl group attached to the pyrrole nitrogen can also be employed to modulate and improve activity. juniperpublishers.com These findings underscore the principle that the electronic properties of substituents are a major factor in the SAR of these heterocyclic systems.

Table 1: Effect of Substituents on the Bioactivity of Pyrrolo[2,3-a]carbazole Analogs

Compound/SeriesPosition of SubstitutionSubstituentObserved Bioactivity/EffectReference
Pyrrolo[2,3-a]carbazole-3-carbaldehydesPosition 3Formyl group (-CHO)Potent Pim kinase inhibition and in vitro antiproliferative activity. nih.gov
Pyrrolo[2,3-a]carbazolesPosition 4Methoxycarbonyl group (-COOCH3)Conservation of Pim kinase inhibitory potency, especially for Pim-3, in the absence of a 3-formyl group. nih.gov
Compound 27 (a 4-methoxycarbonyl-pyrrolo[2,3-a]carbazole)Position 4Methoxycarbonyl group (-COOCH3)Activity against Pim-1 and Pim-3 kinases; micromolar antiproliferative activities. nih.gov

Stereochemical Influences on Molecular Recognition and Activity

The three-dimensional arrangement of atoms, or stereochemistry, plays a crucial role in the molecular recognition and biological activity of complex heterocyclic systems like 1,9-dihydropyrrolo[2,3-b]carbazole. The specific spatial orientation of the molecule dictates how it fits into the binding site of a biological target, such as an enzyme or receptor.

The importance of stereochemistry is well-documented in the broader family of indolocarbazole alkaloids. For staurosporine (B1682477), a prominent member of the indolo[2,3-a]pyrrolo[3,4-c]carbazole class, its potent biological activity is intrinsically linked to its specific stereochemical configuration, which was not definitively confirmed until years after its initial discovery. wikipedia.org This highlights that subtle differences in the 3D structure can lead to dramatic differences in biological function.

Studies on peptidomimetics containing pyrrolo-pyrazole scaffolds, which also involve fused heterocyclic rings, have shown that stereochemistry is a key factor in driving supramolecular self-assembly. nih.gov By controlling the stereochemistry of the components, researchers were able to influence the formation of complex structures like organogels. nih.gov This demonstrates the profound influence of stereoisomerism on intermolecular interactions, a principle that is directly applicable to the binding of a pyrrolo[2,3-b]carbazole ligand to its biological partner. The precise orientation of hydrogen bond donors and acceptors, as well as aromatic rings for π-π stacking, is dictated by the molecule's stereochemistry, and is thus a critical consideration in drug design. nih.gov

Comparative Analysis with Related Indolocarbazole Isomers and Their Bioactivities

The indolocarbazole family comprises several isomers based on the fusion pattern of the indole (B1671886) and carbazole rings, with the most common being the indolo[2,3-a], indolo[2,3-b], indolo[2,3-c], indolo[3,2-a], and indolo[3,2-b]carbazole (B1211750) systems. rsc.org A comparative analysis reveals that the isomeric form of the core scaffold has a profound influence on the resulting biological activity.

The most extensively studied isomers belong to the indolo[2,3-a]carbazole (B1661996) class, particularly the indolo[2,3-a]pyrrolo[3,4-c]carbazole derivatives like staurosporine. rsc.org These compounds are renowned for their potent inhibition of a wide range of protein kinases, such as Protein Kinase C (PKC), by competing with ATP for its binding site. wikipedia.orgrsc.org Their mode of action and high potency have made them lead compounds in the development of anticancer drugs. rsc.org For example, midostaurin, a derivative of staurosporine, was approved for the treatment of acute myeloid leukemia. rsc.org

In contrast, other isomers have been less thoroughly investigated, though they also exhibit important biological properties. For example, derivatives of indolo[3,2-b]carbazoles have been synthesized and evaluated, with some showing activity as well. grafiati.com The biological activities reported for the broader indolocarbazole family are diverse, including antitumor, antimicrobial, and neuroprotective effects. nih.govwikipedia.org

A key differentiator in the bioactivity of these isomers is often the substitution pattern and the presence of additional functionalities, such as sugar moieties. Glycosylated indolo[2,3-a]pyrrolo[3,4-c]carbazoles, like rebeccamycin (B1679247), are known to act as topoisomerase I inhibitors and DNA intercalators, a mechanism distinct from the primary kinase inhibition of staurosporine. wikipedia.orgnih.gov The sugar fragment is considered crucial for the biological activity of many of these natural products. nih.gov This comparative analysis reveals that while the general carbazole framework is a privileged scaffold for interacting with biological systems, the specific isomeric arrangement and subsequent functionalization dictate the ultimate biological target and therapeutic potential.

Table 2: Bioactivities of Different Indolocarbazole Isomeric Scaffolds

Isomeric ScaffoldExample Compound(s)Primary Biological Activity/TargetReference
Indolo[2,3-a]pyrrolo[3,4-c]carbazoleStaurosporine, Midostaurin, K-252a, UCN-01Potent inhibitors of Protein Kinases (e.g., PKC). nih.govrsc.org
Indolo[2,3-a]pyrrolo[3,4-c]carbazoleRebeccamycin, BecatecarinDNA topoisomerase I inhibition, DNA intercalation. wikipedia.orgnih.gov
Indolo[2,3-a]carbazoleGeneral ClassAntitumor and neuroprotective properties. nih.gov
Indolo[3,2-b]carbazoleSynthetic derivativesVaried, subject of ongoing synthesis and evaluation. grafiati.com
Indolo[2,3-b]carbazoleGeneral ClassLess studied compared to the [2,3-a] isomer.

Molecular Mechanisms of Action and Biological Interactions of 1,9 Dihydropyrrolo 2,3 B Carbazole Derivatives

Molecular Target Identification and Validation Approaches

The identification of specific molecular targets is a cornerstone of understanding the therapeutic potential of 1,9-dihydropyrrolo[2,3-b]carbazole derivatives. The primary approach involves a combination of computational and experimental techniques to elucidate how these molecules interact with cellular components.

Molecular docking simulations are frequently employed as an initial step. These computational models predict the binding affinity and orientation of a ligand (the carbazole (B46965) derivative) within the active site of a target protein, such as a kinase or topoisomerase. nih.govplos.org For instance, docking studies have been used to rationalize the enhanced inhibitory activity of certain pyrrolo[2,3-a]carbazole derivatives against Pim kinases, providing a theoretical framework for structure-activity relationships. nih.govplos.org

Following computational predictions, in vitro biochemical assays are essential for validation. These assays directly measure the effect of the compounds on the activity of purified enzymes. Kinase inhibition assays, for example, quantify the ability of a derivative to block the phosphorylation of a substrate by a specific kinase like Cyclin-Dependent Kinase 1 (CDK1) or Pim-1. nih.govmdpi.com Similarly, DNA relaxation assays using supercoiled plasmid DNA are standard for confirming the inhibition of topoisomerases. nih.govnih.gov

Enzyme Inhibition Mechanisms

Derivatives based on the pyrrolo-carbazole scaffold are renowned for their ability to inhibit a range of critical enzymes, thereby disrupting cellular homeostasis and providing a basis for their therapeutic applications.

Kinases are among the most important drug targets, and various pyrrolo-carbazole derivatives have been identified as potent kinase inhibitors. researchgate.net

Pim Kinases: The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are key regulators of cell survival and proliferation, making them attractive targets for cancer therapy. researchgate.net Numerous studies have described the synthesis and evaluation of pyrrolo[2,3-a]carbazole derivatives as inhibitors of all three Pim kinase isoforms. nih.govplos.orgnih.gov For example, 1,10-dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde (B13447293) (DHPCC-9) was identified as a potent and selective inhibitor for all Pim family members. researchgate.net Certain N-10-substituted and C-4 substituted pyrrolo[2,3-a]carbazoles have also demonstrated inhibitory potencies in the nanomolar to micromolar range against Pim-1 and Pim-3. researchgate.netnih.gov Molecular docking studies suggest these inhibitors bind within the ATP-binding pocket of the kinases. nih.gov

Cyclin-Dependent Kinase 1 (CDK1): CDK1, a master regulator of the cell cycle, is another prominent target. Pyrrolo[2,3-a]carbazole derivatives have been synthesized and evaluated for their ability to inhibit CDK1/cyclin B activity. mdpi.com The most potent of one series was identified as ethyl 9-chloro-1H-pyrrolo[2,3-a]carbazole-2-carboxylate, which exhibited an IC50 in the low micromolar range. mdpi.com Computational modeling of its binding with CDK1 suggested interactions with key residues like Lys130, Thr14, and Asp146 in the ATP-binding cleft. mdpi.com Furthermore, the glycosylated indolocarbazole analog LCS1269 has been shown to modulate CDK1 activity, leading to G2 phase cell cycle arrest in glioblastoma cells.

Checkpoint Kinase 1 (Chk1): Chk1 is a crucial component of the DNA damage response pathway. Substituted pyrrolo[3,4-a]carbazole-1,3-diones have been synthesized and shown to possess inhibitory properties toward Chk1. nih.gov Research indicates that the ATP binding pocket of Chk1 can adapt to these inhibitors, with a key hydrogen bond forming between the compound and the Glu85 residue of the enzyme. nih.gov

Table 1: Selected Pyrrolo-Carbazole Derivatives as Kinase Inhibitors

Compound Class Target Kinase(s) Key Findings Reference(s)
Pyrrolo[2,3-a]carbazoles Pim-1, Pim-2, Pim-3 Potent inhibition, with some derivatives showing nanomolar potency against Pim-1 and Pim-3. nih.gov, nih.gov, researchgate.net
Ethyl 9-chloro-1H-pyrrolo[2,3-a]carbazole-2-carboxylate CDK1/cyclin B IC50 in the low micromolar range; interacts with key residues in the ATP-binding pocket. mdpi.com,
Pyrrolo[3,4-a]carbazole-1,3-diones Chk1 Inhibit Chk1; the ATP binding pocket shows adaptability to these structures. nih.gov
LCS1269 (Indolo[2,3-a]pyrrolo[3,4-c]carbazole) CDK1 Modulates CDK1 activity, leading to G2 cell cycle arrest.

DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination. Their inhibition is a well-established anticancer strategy. nih.gov Carbazole-based compounds can function as either topoisomerase poisons, which stabilize the transient enzyme-DNA covalent complex, or as catalytic inhibitors, which prevent the enzyme from binding to or cleaving DNA. nih.govnih.gov

Topoisomerase I: New pyrrolo[2,3-α]carbazole derivatives have been shown to significantly decrease topoisomerase I activity in a concentration-dependent manner. These compounds were found to inhibit the viability of glioma and endothelial cells, suggesting their potential utility in targeting tumor growth.

Topoisomerase II: Symmetrically substituted carbazole derivatives have emerged as novel catalytic inhibitors of Topoisomerase II (Topo II). nih.govnih.gov Specifically, compounds like 3,6-di(2-furyl)-9H-carbazole selectively inhibit the DNA relaxation and decatenation activities of the Topo IIα isoform with minimal effect on the IIβ isoform. nih.govnih.gov Additionally, tetrahydropyrrolo[3,4-a]carbazole-1,3-dione derivatives have been found to inhibit human topoisomerase II, stabilizing the DNA-topoisomerase II covalent complex.

Table 2: Topoisomerase Inhibition by Carbazole Derivatives

Compound Class Target Enzyme Mechanism Reference(s)
Pyrrolo[2,3-α]carbazoles Topoisomerase I Catalytic Inhibition
Symmetrically substituted carbazoles Topoisomerase IIα Selective Catalytic Inhibition nih.gov, nih.gov
Tetrahydropyrrolo[3,4-a]carbazole-1,3-diones Topoisomerase II Stabilization of DNA-enzyme complex (Poison)

While kinases and topoisomerases are primary targets, the broader carbazole and pyrrole (B145914) scaffolds have been explored for their inhibitory effects on other enzyme systems.

Xanthine (B1682287) Oxidase: There is limited direct evidence for the inhibition of xanthine oxidase by this compound itself. However, related heterocyclic structures have been investigated. For instance, 1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione and its 5-methyl derivative were found to be weak, noncompetitive inhibitors of xanthine oxidase. nih.gov Separately, novel pyrrole carboxamide derivatives have also been identified as xanthine oxidase inhibitors through in vitro and in silico studies. nih.gov

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is relevant for treating hyperpigmentation disorders. nih.gov Several carbazole derivatives have been identified as new competitive inhibitors of tyrosinase. nih.gov A carbazole derivative with a 2-benzoimidazole substitution was found to be the most potent in one study. Experimental evidence suggests that these compounds act by binding to the binuclear copper center in the enzyme's active site. nih.gov

Interactions with Nucleic Acids and DNA-Intercalation Mechanisms

Beyond enzyme inhibition, a fundamental mechanism of action for many carbazole derivatives is their direct interaction with DNA. nih.govnih.gov Several classes of these compounds behave as classic DNA intercalating agents, where the planar aromatic ring system inserts itself between the base pairs of the DNA double helix.

This intercalation disrupts the normal structure and function of DNA, interfering with processes like replication and transcription, which can ultimately trigger cell cycle arrest and apoptosis. nih.govnih.gov Circular and electric linear dichroism measurements have confirmed that tetrahydropyrrolo[3,4-a]carbazole-1,3-dione derivatives behave as typical DNA intercalators. The affinity for DNA can be enhanced by specific side chains; for example, derivatives equipped with a hydroxyethyl-aminoethyl side-chain demonstrated higher binding affinities than those with a dimethylaminoethyl side-chain. This mode of action is a shared feature with some established anticancer drugs and underscores the potential of the pyrrolo-carbazole scaffold in developing DNA-targeted agents.

Modulation of Cellular Signaling Pathways

The inhibition of specific enzymes and interactions with DNA by this compound derivatives culminates in the modulation of complex cellular signaling pathways that govern cell fate.

The inhibition of kinases like Pim, CDK1, and Chk1 has direct consequences on downstream signaling. For example, inhibiting CDK1 activity with compounds like LCS1269 leads to a G2 phase arrest of the cell cycle. This arrest is mechanistically linked to the modulation of the Wee1/Myt1 and FOXM1/Plk1 signaling pathways, as well as the upregulation of the cell cycle inhibitor p21.

Furthermore, indolo[2,3-a]pyrrolo[3,4-c]carbazole analogs have been noted for their ability to affect multiple oncogenic signaling pathways, including those mediated by p53, EGFR, mTOR, NF-kB, and JAK/STAT. The ability to inhibit topoisomerases and intercalate into DNA can trigger the DNA damage response (DDR) pathway, which often involves the activation of kinases like ATM and ATR, leading to cell cycle arrest or apoptosis. nih.gov For example, tetrahydropyrrolo[3,4-a]carbazole-1,3-diones provoke a marked accumulation of cells in the G2/M phase of the cell cycle, a hallmark outcome of activating the DDR. This multi-pronged attack on various signaling nodes highlights the therapeutic potential of this class of compounds.

Elucidation of Antiproliferative Mechanisms

The antiproliferative activity of this compound derivatives is attributed to a variety of molecular mechanisms, primarily centered around the disruption of the cell cycle, induction of programmed cell death (apoptosis), and the inhibition of key enzymes essential for cancer cell survival and proliferation. Research has demonstrated that these compounds can target multiple pathways to exert their cytotoxic effects against malignant cells.

A significant mechanism of action for several carbazole derivatives is the induction of cell cycle arrest. nih.gov By interfering with the cell's division cycle, these compounds can halt the proliferation of cancer cells. For instance, studies on nortopsentin analogues, which share structural similarities, revealed that they can block the cell cycle at different phases. One derivative was found to cause an arrest in the G2/M phase, while another, depending on the concentration, induced a G1 phase arrest. nih.gov Specifically, at lower concentrations (GI30), this derivative led to G1 arrest accompanied by signs of autophagic death, whereas higher concentrations (GI70) also resulted in G1 arrest but with the induction of apoptosis. nih.gov Similarly, certain halogenated pyrrolo[3,2-d]pyrimidines, another class of related heterocyclic compounds, have been shown to induce cell accumulation in the G2/M stage. nih.gov Research on an N-glycoside derivative of indolo[2,3-a]pyrrolo[3,4-c]carbazole, LCS1269, demonstrated a significant dose-dependent arrest of glioblastoma cells in the G2 phase, preventing their entry into mitosis. mdpi.com This effect is potentially mediated through the inhibition of cyclin-dependent kinase 1 (CDK1), a crucial enzyme for the G2/M transition. mdpi.comresearchgate.net

The induction of apoptosis is another cornerstone of the antiproliferative effects of these carbazole derivatives. nih.gov Apoptosis is a regulated process of cell death that is often dysregulated in cancer. Many chemotherapeutic agents aim to reactivate this pathway in cancer cells. Symmetrically substituted carbazole derivatives have been shown to trigger a mitochondria-dependent apoptotic pathway. nih.gov This is evidenced by the activation of effector caspases, such as caspase-3 and caspase-7, which are key executioners of apoptosis, and subsequent DNA fragmentation in lung and colon cancer cells. nih.govnih.gov One study highlighted a nortopsentin analogue that induced apoptosis through the externalization of phosphatidylserine (B164497) on the plasma membrane and changes in the mitochondrial trans-membrane potential. nih.gov Furthermore, certain 5-chloro-indole-2-carboxamides, which are structurally related, have been identified as potent activators of caspase-3, significantly increasing its levels in pancreatic cancer cells compared to untreated cells. nih.gov

Inhibition of crucial cellular enzymes is a third major mechanism. Topoisomerases are enzymes that are critical for managing DNA topology during replication and transcription, making them prime targets for anticancer drugs. nih.gov Certain carbazole derivatives function as catalytic inhibitors of Topoisomerase II (Topo II), with some showing selectivity for the Topo IIα isoform over the IIβ isoform. nih.gov For example, the compound 3,6-di(2-furyl)-9H-carbazole was identified as a novel, non-intercalating catalytic inhibitor of Topo II. nih.gov Beyond topoisomerases, protein kinases are also significant targets. The N-glycoside indolocarbazole LCS1269 has been suggested to target CDK1 directly. mdpi.comresearchgate.net Other related indole (B1671886) derivatives have demonstrated potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), including the T790M mutant which is associated with drug resistance, and the BRAF V600E mutant kinase. nih.gov

The antiproliferative efficacy of these compounds has been quantified in various cancer cell lines, as shown in the tables below.

Table 1: Antiproliferative Activity of Indole-2-carboxylate Derivatives

Compound Cell Line IC50 (µM) Reference Compound Reference IC50 (µM)
3e LOX-IMVI (Melanoma) 0.96 Staurosporine (B1682477) 7.10
3b LOX-IMVI (Melanoma) 1.12 Staurosporine 7.10

Data sourced from a study on potent inhibitors of EGFRT790M/BRAFV600E pathways. nih.gov

Table 2: Kinase Inhibitory Activity of Selected Derivatives

Compound Target Kinase IC50 (nM) Reference Compound Reference IC50 (nM)
3b EGFRT790M 8.6 ± 2 Osimertinib 8 ± 2
3e EGFRT790M 9.2 ± 2 Osimertinib 8 ± 2
3a BRAFV600E 43 Vemurafenib -

Data illustrates potent inhibition of mutant kinases involved in cancer progression. nih.gov

Table 3: Caspase-3 Activation by Indole Carboxamide Derivatives

Compound Cell Line Caspase-3 Level (pg/mL) Reference Compound Reference Level (pg/mL)
5f Panc-1 (Pancreatic) 560.2 ± 5.0 Staurosporine 503.2 ± 4.0
5g Panc-1 (Pancreatic) 542.5 ± 5.0 Staurosporine 503.2 ± 4.0

Data shows the ability of compounds to induce apoptosis via caspase activation. nih.gov

Computational Studies on this compound Remain Elusive

A thorough review of available scientific literature reveals a significant gap in the computational and molecular modeling studies specifically focused on the chemical compound This compound . While the broader family of pyrrolocarbazoles has garnered interest for its potential applications, research has predominantly centered on other isomers, such as pyrrolo[3,2-c]carbazole and pyrrolo[2,3-a]carbazole.

Efforts to synthesize various pyrrolocarbazole scaffolds have been documented. However, in studies where the formation of this compound might be expected, synthetic routes have often yielded alternative isomers. For instance, research on the thermal cyclization of certain 2-azido-3-(carbazol-3-yl)propenoic esters has shown the preferential formation of 1,6-dihydropyrrolo[3,2-c]carbazole (B3345803) instead of the this compound structure. researchgate.netresearchgate.net

Consequently, there is a lack of specific published data to populate a detailed analysis of this compound within the requested computational chemistry framework. This includes the following areas:

Computational Chemistry and Molecular Modeling of 1,9 Dihydropyrrolo 2,3 B Carbazole Systems

Future Directions and Emerging Research Avenues for 1,9 Dihydropyrrolo 2,3 B Carbazole

Advancements in Stereoselective and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign methods for the synthesis of complex molecules is a cornerstone of modern organic chemistry. For 1,9-dihydropyrrolo[2,3-b]carbazole and its derivatives, future research will likely focus on catalytic and stereoselective approaches that allow for precise control over the three-dimensional architecture of the molecule.

Recent advances in asymmetric organocatalysis, for instance, have enabled the enantioselective synthesis of related heterocyclic structures such as pyrrolizines and spiropyrrolidines. The application of chiral catalysts, including those based on cinchona alkaloids or chiral N,N'-dioxide-metal complexes, could facilitate the asymmetric construction of the pyrrolo[2,3-b]carbazole core. Furthermore, the use of biocatalysis, employing enzymes to carry out specific synthetic transformations, presents a green and highly selective alternative to traditional chemical methods.

Table 1: Emerging Synthetic Methodologies for Pyrrolocarbazole Derivatives

MethodologyPotential AdvantagesRelevant Examples for Related Scaffolds
Asymmetric Organocatalysis High enantioselectivity, metal-free conditionsSynthesis of chiral pyrrolizines and spiropyrrolidines
Biocatalysis High selectivity, mild reaction conditions, environmentally friendlyEnzymatic modification of carbazole (B46965) skeletons
Microwave-Assisted Synthesis Reduced reaction times, improved yieldsSynthesis of 1,2,3-triazole-based carbazole derivatives
Visible-Light Photocatalysis Energy-efficient, sustainable, clean reactionsSynthesis of indolyl diarylmethanes using a carbazole-based photocatalyst
Domino Reactions Increased efficiency, reduced waste, step economyOne-pot synthesis of polyfunctionalized carbazoles

Discovery of Novel Biological Activities and Unexplored Molecular Targets

Carbazole-containing compounds are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects. The this compound scaffold, as a unique variation of this theme, holds significant promise for the discovery of novel therapeutic agents.

A key area of future investigation will be the exploration of this scaffold as a source of kinase inhibitors. Related pyrrolo[2,3-a]carbazole derivatives have shown inhibitory activity against Cyclin-Dependent Kinase 1 (CDK1), a crucial regulator of the cell cycle, suggesting that the this compound core could also be a valuable pharmacophore for the development of new anticancer drugs.

The antiviral potential of these compounds is another promising avenue. Indolocarbazoles have been identified as inhibitors of viral kinases, such as the human cytomegalovirus (HCMV) kinase UL97. The unique electronic and steric properties of the this compound nucleus may lead to the discovery of new antiviral agents with novel mechanisms of action.

Furthermore, the neuroprotective properties of related heterocyclic systems, such as pyrrolopyrimidines, which have been shown to inhibit lipid peroxidation, suggest that this compound derivatives could be investigated for their potential in treating neurodegenerative diseases like Parkinson's disease. Future research should focus on screening libraries of these compounds against a diverse range of biological targets to uncover new therapeutic applications.

Q & A

Q. How can researchers confirm the structural identity of 1,9-Dihydropyrrolo[2,3-b]carbazole?

To confirm structural identity, employ a combination of spectroscopic and crystallographic methods:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^13C NMR spectra to verify proton environments and carbon frameworks. For example, in substituted derivatives, methyl groups appear at ~3.69 ppm (singlet), and aromatic protons show unresolved multiplet peaks between 6.91–8.38 ppm in DMSO-d6_6 .
  • X-ray Crystallography : Resolve the planar aromatic system and hydrogenation patterns. For derivatives like (±)-mahanimbicine, thermal rearrangement and crystallography confirm pyrano[2,3-b]carbazole connectivity .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C11_{11}H8_8N2_2, MW 168.19) and isotopic patterns .

Q. What are the key physical properties of this compound relevant to experimental handling?

Critical properties include:

  • Melting Point : 219–220°C, indicating thermal stability during synthesis .
  • Solubility : Limited solubility in polar solvents (e.g., water) but soluble in DMF or N-methylpyrrolidone for reactions .
  • Stability : Susceptible to oxidation; store under inert atmospheres to preserve the dihydropyrrolo moiety .

Q. What synthetic routes are commonly used to prepare this compound derivatives?

Key methods include:

  • Cyclocondensation : React bis-indole precursors with aldehydes under protic or Lewis acid catalysis to form the carbazole core .
  • Transition Metal Catalysis : Copper-catalyzed thermal rearrangements yield pyrano-carbazole hybrids (e.g., 82% yield for pyrano[2,3-b]carbazole) .
  • Post-Functionalization : Alkylate or halogenate the core structure using NaH/iodomethane or bromine in DMF .

Advanced Research Questions

Q. How do regioselectivity challenges in synthesis impact the biological activity of this compound derivatives?

Regioselectivity determines the substitution pattern, which directly affects bioactivity. For example:

  • Anticancer Activity : 3-(2,4-Dichlorophenyl)-substituted derivatives exhibit enhanced cytotoxicity due to optimized π-stacking with DNA .
  • Synthetic Solutions : Use Buchwald–Hartwig coupling or I2_2-catalyzed reactions to control substitution at the 6- and 12-positions, avoiding undesired isomers .
  • Validation : Compare HPLC purity (>95%) and biological assays (e.g., IC50_{50} values) across isomers to identify active configurations .

Q. How can NMR spectroscopy elucidate tautomeric equilibria in dihydropyrrolocarbazole derivatives?

Tautomerism in solution can be studied via:

  • Chemical Shift Analysis : For 3-benzoyl-1-(4-ethoxyphenyl)-1,4-dihydropyrrolo[2,3-b]quinoxalin-2(4H)-one, the enaminone form dominates due to downfield shifts at 170.8 ppm (C=O) and 165.0 ppm (C=N) in 13C^13C NMR .
  • Variable Temperature NMR : Monitor equilibrium shifts by tracking NH proton signals (e.g., ~12.30 ppm for indole NH in DMSO-d6_6) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound class?

Contradictions often arise from structural variations or impurities:

  • Isomer Identification : Confirm the carbazole subclass (e.g., indolo[2,3-b] vs. [3,2-b]) via X-ray or NOESY, as bioactivity varies by planar structure .
  • Purity Assessment : Use LC-MS to rule out byproducts (e.g., pyrano[3,2-a]carbazole vs. [2,3-b] isomers) .
  • Assay Standardization : Compare results under consistent conditions (e.g., MTT assays at 48h vs. 72h incubation) .

Q. What methodological strategies enhance the stability of this compound in injectable formulations?

Stabilization approaches include:

  • Lyophilization : Formulate with cryoprotectants (e.g., trehalose) to prevent degradation during storage .
  • Microencapsulation : Use PLGA nanoparticles to control release kinetics and shield the compound from hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.